N'-(4-methyl-2-quinolinyl)benzohydrazide
Description
N'-(4-Methyl-2-quinolinyl)benzohydrazide is a benzohydrazide derivative featuring a 4-methyl-2-quinolinyl substituent. The benzohydrazide scaffold (C₆H₅CONHNH₂) is known for its versatility in medicinal chemistry, often modified to enhance bioactivity.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32g/mol |
IUPAC Name |
N'-(4-methylquinolin-2-yl)benzohydrazide |
InChI |
InChI=1S/C17H15N3O/c1-12-11-16(18-15-10-6-5-9-14(12)15)19-20-17(21)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19)(H,20,21) |
InChI Key |
GJQSIINEQVEBJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NNC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion of Structural and Functional Trends
- Quinolinyl vs. Benzimidazolyl: Quinoline’s planar structure favors DNA intercalation, while benzimidazole’s dual nitrogen atoms enhance hydrogen bonding to kinase ATP pockets .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve antimicrobial activity , whereas bulky groups (e.g., 4-methylquinolinyl) may optimize pharmacokinetics .
- Mechanistic Diversity : Benzohydrazides act via tubulin inhibition , kinase modulation , or enzyme inhibition , suggesting the target compound’s mechanism depends on substituent positioning.
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